molecular formula C6H13ClN2O B1334994 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride CAS No. 92885-03-5

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride

Cat. No. B1334994
CAS RN: 92885-03-5
M. Wt: 164.63 g/mol
InChI Key: MDISFSCSRZPYDO-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is a chemical compound with the CAS Number: 92885-03-5 . It has a molecular weight of 164.63 and its IUPAC name is 1-(2-aminoethyl)-2-pyrrolidinone hydrochloride . It is a solid substance .


Molecular Structure Analysis

The InChI code for 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is 1S/C6H12N2O.ClH/c7-3-5-8-4-1-2-6(8)9;/h1-5,7H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is a solid substance . It has a molecular weight of 164.63 .

Scientific Research Applications

Biomedical Research

In the realm of biomedicine , this compound is utilized for its potential as a building block in the synthesis of more complex molecules. It can be used to modify peptides and proteins, which is crucial for creating specific probes or drugs that can target particular biological pathways .

Pharmacology

In pharmacology , 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride serves as a precursor in the development of pharmaceutical agents. Its structure is valuable for the design of small molecule drugs due to its ability to cross biological membranes and its compatibility with various functional group modifications .

Organic Synthesis

This chemical is a versatile intermediate in organic synthesis . It’s particularly useful in the construction of nitrogen-containing heterocycles, which are a core structure in many pharmaceuticals and agrochemicals. Its reactivity allows for selective transformations, enabling the synthesis of a wide array of organic compounds .

Analytical Chemistry

In analytical chemistry , 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride can be used as a standard or reference compound in chromatographic analysis. It helps in the calibration of equipment and validation of analytical methods, ensuring accurate measurement of other substances .

Materials Science

The compound finds applications in materials science as well, particularly in the synthesis of novel polymers and nanomaterials. Its functional groups allow for the introduction of specific properties to the materials, such as increased flexibility or enhanced conductivity .

Environmental Science

In environmental science , researchers may explore the use of 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride in the detoxification processes. It could potentially be involved in the synthesis of compounds that help in the breakdown or neutralization of environmental pollutants .

Chemical Synthesis

It’s also used in chemical synthesis processes, where it can act as a catalyst or a reactant in various chemical reactions. This is due to its reactive amino group, which can participate in multiple types of bond-forming reactions .

Chromatography

Lastly, in the field of chromatography , this compound can be employed in the development of new stationary phases for separation techniques. Its structure could provide unique interactions with analytes, leading to improved separation efficiency .

Safety and Hazards

The safety information available indicates that 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is harmful . The signal word associated with this compound is "Warning" .

properties

IUPAC Name

1-(2-aminoethyl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-3-5-8-4-1-2-6(8)9;/h1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDISFSCSRZPYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239174
Record name 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride

CAS RN

92885-03-5
Record name 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092885035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrrolidinone, 1-(2-aminoethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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